6-Bromo-2-(furan-2-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-(furan-2-yl)quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with a bromine atom at the 6-position and a furan ring at the 2-position. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(furan-2-yl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with 2-furylboronic acid and 6-bromoquinoline.
Suzuki Coupling Reaction: The key step involves a Suzuki coupling reaction, where 2-furylboronic acid reacts with 6-bromoquinoline in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene or ethanol.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(furan-2-yl)quinoline can undergo various chemical reactions, including:
Electrophilic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The furan ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used.
Nucleophilic Substitution: Reagents such as alkoxides or amines can be employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Major Products
The major products formed depend on the type of reaction. For example:
Electrophilic Substitution: Products with different electrophiles replacing the bromine atom.
Nucleophilic Substitution: Products with nucleophiles attached to the furan ring.
Oxidation and Reduction: Various oxidized or reduced forms of the original compound.
Scientific Research Applications
6-Bromo-2-(furan-2-yl)quinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for developing new drugs with potential anticancer, antibacterial, and antiviral activities.
Biological Studies: The compound is used to study its effects on various biological pathways and targets.
Material Science: It can be used in the synthesis of organic semiconductors and other advanced materials.
Chemical Biology: The compound is employed in chemical biology to probe the function of biological macromolecules
Mechanism of Action
The mechanism of action of 6-Bromo-2-(furan-2-yl)quinoline depends on its specific application:
Anticancer Activity: It may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.
Antibacterial Activity: The compound can interfere with bacterial cell wall synthesis or protein function.
Antiviral Activity: It may inhibit viral replication by targeting viral enzymes or host cell factors.
Comparison with Similar Compounds
Similar Compounds
6-Bromoquinoline: Lacks the furan ring, making it less versatile in certain reactions.
2-(Furan-2-yl)quinoline: Lacks the bromine atom, which affects its reactivity and biological activity.
6-Chloro-2-(furan-2-yl)quinoline: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties
Uniqueness
6-Bromo-2-(furan-2-yl)quinoline is unique due to the presence of both the bromine atom and the furan ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C13H8BrNO |
---|---|
Molecular Weight |
274.11 g/mol |
IUPAC Name |
6-bromo-2-(furan-2-yl)quinoline |
InChI |
InChI=1S/C13H8BrNO/c14-10-4-6-11-9(8-10)3-5-12(15-11)13-2-1-7-16-13/h1-8H |
InChI Key |
QZUKNUOHDFTMJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(C=C2)C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.